molecular formula C14H22O3S B12668608 Ethyl ((2-(4-methyl-5-oxo-3-cyclohexen-1-yl)propyl)thio)acetate CAS No. 84083-20-5

Ethyl ((2-(4-methyl-5-oxo-3-cyclohexen-1-yl)propyl)thio)acetate

Cat. No.: B12668608
CAS No.: 84083-20-5
M. Wt: 270.39 g/mol
InChI Key: WNVHAXMFWZJTDZ-UHFFFAOYSA-N
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Description

EINECS 282-069-9, also known as trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-), is a complex organic compound. It is characterized by its vibrant color and is commonly used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthol derivative. The final step involves complexation with cobalt ions in the presence of sodium ions to form the trisodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.

    Reduction: Reduction reactions can alter the azo groups, affecting the color properties of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the azo and naphthol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. Oxidation and reduction reactions primarily alter the cobalt and azo groups, while substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological samples under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its complex structure and interaction with biological molecules.

    Industry: Widely used as a dye in textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) involves its interaction with various molecular targets. The azo groups and cobalt ions play a crucial role in its binding to different substrates. The pathways involved include electron transfer and coordination chemistry, which contribute to its stability and color properties.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-)
  • Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]nickelate(3-)

Uniqueness

Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is unique due to its specific interaction with cobalt ions, which imparts distinct color properties and stability compared to its chromate and nickelate counterparts

Properties

CAS No.

84083-20-5

Molecular Formula

C14H22O3S

Molecular Weight

270.39 g/mol

IUPAC Name

ethyl 2-[2-(4-methyl-5-oxocyclohex-3-en-1-yl)propylsulfanyl]acetate

InChI

InChI=1S/C14H22O3S/c1-4-17-14(16)9-18-8-11(3)12-6-5-10(2)13(15)7-12/h5,11-12H,4,6-9H2,1-3H3

InChI Key

WNVHAXMFWZJTDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC(C)C1CC=C(C(=O)C1)C

Origin of Product

United States

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